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molecular formula C13H18N2O2 B016894 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid CAS No. 106261-48-7

4-((4-Methylpiperazin-1-YL)methyl)benzoic acid

Cat. No. B016894
M. Wt: 234.29 g/mol
InChI Key: ZJUXJQSYXBYFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07482340B2

Procedure details

HCl-salt of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid methyl ester (1.25 g) was dissolved in potassium hydroxide-methanol solution (0.93 g KOH in 15 ml methanol). Water (0.75 ml) was added and the mixture was refluxed for 1 hour. The reaction mixture was allowed to cool into room temperature and the pH was tuned to 6 with 2 M HCl. The solvent was evaporated and the residue was dried under vacuum. The residue contained 4-(4-methylpiperazin-1-ylmethyl)benzoic acid and inorganic salts. It was used further without purification and the yield of title compound was assumed to be 100%. 1H NMR (400 MHz, d6-DMSO) δ: 2.27 (s, 3H), 2.44 (bs, 2H), 3.18-3.95 (m, 8H), 7.41 (d, 2H, J 8.0 Hz), 7.89 (d, 2H, J 8.1 Hz).
[Compound]
Name
HCl-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
potassium hydroxide methanol
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][N:11]2[CH2:16][CH2:15][N:14]([CH3:17])[CH2:13][CH2:12]2)=[CH:6][CH:5]=1.O.Cl>[OH-].[K+].CO>[CH3:17][N:14]1[CH2:13][CH2:12][N:11]([CH2:10][C:7]2[CH:8]=[CH:9][C:4]([C:3]([OH:18])=[O:2])=[CH:5][CH:6]=2)[CH2:16][CH2:15]1 |f:3.4.5|

Inputs

Step One
Name
HCl-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.25 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)CN1CCN(CC1)C)=O
Name
potassium hydroxide methanol
Quantity
15 mL
Type
solvent
Smiles
[OH-].[K+].CO
Step Two
Name
Quantity
0.75 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried under vacuum
CUSTOM
Type
CUSTOM
Details
It was used further without purification

Outcomes

Product
Name
Type
Smiles
CN1CCN(CC1)CC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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